molecular formula C9H9ClN2 B7863173 2-Chloro-6-(dimethylamino)benzonitrile

2-Chloro-6-(dimethylamino)benzonitrile

Cat. No.: B7863173
M. Wt: 180.63 g/mol
InChI Key: RNCUHZYQTMHVKF-UHFFFAOYSA-N
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Description

2-Chloro-6-(dimethylamino)benzonitrile is an organic compound characterized by the presence of a chlorine atom, a dimethylamino group, and a nitrile group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-(dimethylamino)benzonitrile typically involves the following steps:

  • Nitration: The starting material, 2-chloroaniline, undergoes nitration to introduce the nitro group, forming 2-chloro-6-nitroaniline.

  • Reduction: The nitro group is then reduced to an amino group, yielding 2-chloro-6-aminobenzonitrile.

  • Dimethylation: Finally, the amino group is dimethylated to produce this compound.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors, which offer better control over reaction conditions and improved safety compared to batch processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-6-(dimethylamino)benzonitrile can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can convert the nitrile group to a primary amine.

  • Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or alkyl groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophiles such as hydroxide ions (OH-) or alkyl halides can be used for substitution reactions.

Major Products Formed:

  • Oxidation: 2-Chloro-6-(dimethylamino)benzoic acid

  • Reduction: 2-Chloro-6-(dimethylamino)benzylamine

  • Substitution: 2-Hydroxy-6-(dimethylamino)benzonitrile

Scientific Research Applications

2-Chloro-6-(dimethylamino)benzonitrile has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound can be used as a probe in biological studies to understand cellular processes.

  • Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Chloro-6-(dimethylamino)benzonitrile exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can vary widely based on the context in which the compound is used.

Comparison with Similar Compounds

  • 2-Chloro-6-(dimethylamino)benzaldehyde

  • 2-Chloro-N,N-dimethylethylamine

  • 2-Chloro-6-(dimethylamino)nicotinaldehyde

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Properties

IUPAC Name

2-chloro-6-(dimethylamino)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2/c1-12(2)9-5-3-4-8(10)7(9)6-11/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNCUHZYQTMHVKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C(=CC=C1)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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